molecular formula C20H14N2O2 B12533210 N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine CAS No. 141991-07-3

N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine

Cat. No.: B12533210
CAS No.: 141991-07-3
M. Wt: 314.3 g/mol
InChI Key: WYQILPBTXSQWAQ-UHFFFAOYSA-N
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Description

N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine is a complex organic compound belonging to the acridine family. Acridines are known for their planar structure and significant biological activities, including anticancer, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: Additionally, the phenylamine group contributes to its unique reactivity and biological activity .

Properties

CAS No.

141991-07-3

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

N-phenyl-[1,3]dioxolo[4,5-b]acridin-10-amine

InChI

InChI=1S/C20H14N2O2/c1-2-6-13(7-3-1)21-20-14-8-4-5-9-16(14)22-17-11-19-18(10-15(17)20)23-12-24-19/h1-11H,12H2,(H,21,22)

InChI Key

WYQILPBTXSQWAQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=C(C4=CC=CC=C4N=C3C=C2O1)NC5=CC=CC=C5

Origin of Product

United States

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